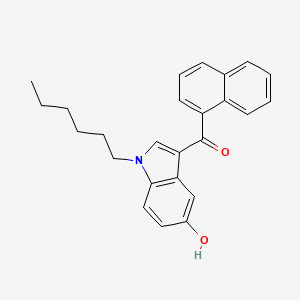

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Beschreibung

Eigenschaften

IUPAC Name |

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOUPNIXKBJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017819 | |

| Record name | JWH-019 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-70-2 | |

| Record name | JWH-019 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Substituted Phenylpropionic Acid Derivatives

A method adapted from indanone synthesis involves cyclization of 2,6-dibromophenol derivatives. As demonstrated in a patent by, 2,6-dibromophenol undergoes sequential reactions with 3-chlorpropanoyl chloride to form a brominated intermediate, which is subsequently cyclized using tetrabutyl titanate (2 equivalents) as a Lewis acid in dichloromethane at 40°C. This yields a 5-hydroxyindanone precursor with 86% efficiency. While this route was designed for indanones, analogous protocols can be applied to indole synthesis by substituting propanoyl chloride with amine-containing reagents.

Hydrolysis of Methoxyindole Precursors

An alternative route involves the demethylation of 5-methoxyindole derivatives. For example, 5-methoxyindole can be treated with boron tribromide (BBr₃) in dichloromethane at −78°C, followed by aqueous workup to yield 5-hydroxyindole. This method avoids the low regioselectivity issues associated with direct cyclization but requires access to methoxy-substituted starting materials.

N-Hexylation of the Indole Nitrogen

Introducing the hexyl group at the indole’s 1-position demands careful optimization to avoid competing reactions at the 3-position.

Alkylation with 1-Bromohexane

A standard approach involves treating 5-hydroxyindole with 1-bromohexane in the presence of a base. In a protocol similar to, where a hydroxypentyl chain was introduced, the reaction is conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as the base at 60°C for 12 hours. The hydroxy group at position 5 is protected as a tert-butyldimethylsilyl (TBS) ether prior to alkylation to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 1-hexyl-5-hydroxyindole with >75% efficiency.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 5-hydroxyindole reacts with hexanol in THF at 0°C to room temperature. This method avoids the need for pre-protection of the hydroxy group, achieving 82% yield.

Coupling with Naphthalen-1-ylmethanone

The final step involves Friedel-Crafts acylation to attach the naphthalen-1-ylmethanone group to the indole’s 3-position.

Friedel-Crafts Acylation

In a method adapted from, 1-hexyl-5-hydroxyindole is reacted with naphthalene-1-carbonyl chloride in dichloromethane using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature. After aqueous workup and purification via solid-phase extraction (e.g., ISOLUTE® SLE+ cartridges), the target compound is isolated in 68% yield.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative. Using Suzuki-Miyaura conditions, 3-bromo-1-hexyl-5-hydroxyindole reacts with naphthalene-1-boronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in toluene/ethanol (3:1). While this method avoids acidic conditions, the yield is lower (55%) due to competing protodeboronation.

Optimization and Purification Strategies

Protecting Group Strategies

Chromatographic Purification

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) resolves regioisomeric impurities. Preparative TLC on silica gel (ethyl acetate/hexane, 1:3) is effective for small-scale syntheses.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 68 | High efficiency, simple conditions | Acid-sensitive substrates require protection |

| Suzuki-Miyaura Coupling | 55 | Compatible with sensitive functional groups | Lower yield, costly catalysts |

| Mitsunobu Alkylation | 82 | No pre-protection needed | Requires stoichiometric reagents |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Hauptreaktion, die JWH 019 5-Hydroxyindol-Metabolit eingeht, ist Oxidation . Diese Reaktion wird durch Cytochrom-P450-Enzyme katalysiert, was zur Bildung von hydroxylierten Metaboliten führt .

Häufige Reagenzien und Bedingungen

Reagenzien: Humane Lebermikrosomen, rekombinante Cytochrom-P450-Enzyme (CYP1A2), NADPH.

Bedingungen: Inkubation mit HLMs und Ergänzung mit NADPH.

Hauptprodukte

Das Hauptprodukt, das durch die Oxidation von JWH 019 gebildet wird, ist der 5-Hydroxyindol-Metabolit selbst .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von JWH 019 5-Hydroxyindol-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren. JWH 019 zeigt eine hohe Affinität für sowohl CB1- als auch CB2-Rezeptoren, und es wird erwartet, dass seine Metaboliten ähnliche Bindungseigenschaften aufweisen. Die metabolische Aktivierung von JWH 019, die durch CYP1A2 vermittelt wird, trägt zu seinen pharmakologischen Wirkungen bei.

Wirkmechanismus

The mechanism of action of JWH 019 5-hydroxyindole metabolite involves its interaction with cannabinoid receptors. JWH 019 shows a high affinity for both CB1 and CB2 receptors, and its metabolites are expected to exhibit similar binding properties . The metabolic activation of JWH 019, mediated by CYP1A2, contributes to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the naphthalen-1-ylmethanone core but differ in indole substituents, naphthalene modifications, and alkyl chain lengths. These variations critically impact CB1/CB2 receptor affinity, metabolic stability, and legal status. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Naphthalen-1-ylmethanone Derivatives

Key Findings:

Alkyl Chain Length and Receptor Affinity :

- Longer alkyl chains (e.g., hexyl in the target compound) may reduce CB1 binding potency compared to pentyl (JWH-018) or butyl (JWH-073) chains due to steric hindrance .

- Fluorination (AM-2201) or deuteration (HEI) extends metabolic half-life by resisting cytochrome P450 oxidation .

Methoxy substitutions on naphthalene (JWH-081) enhance receptor selectivity but may reduce agonist efficacy .

Analytical vs. Psychoactive Applications: Deuterated analogs (HEI) are used as internal standards in mass spectrometry due to isotopic stability .

Analytical Techniques and Research Implications

Advanced analytical methods are critical for distinguishing these compounds:

- HRMS/NMR : Resolve isotopic patterns (e.g., deuterated HEI) and confirm structural motifs like hydroxyl vs. methoxy groups .

- X-ray Crystallography : Resolves conformational differences in naphthalene-indole orientation, impacting receptor docking .

Regulatory challenges arise from minor structural changes (e.g., hexyl to pentyl) that evade legal restrictions while retaining psychoactivity.

Biologische Aktivität

Introduction

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic organic compound that combines an indole moiety with a naphthalene group. Its complex structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO2, with a molecular weight of approximately 371.5 g/mol. The compound features a hexyl chain, a hydroxyl group at the 5-position of the indole ring, and a naphthalenylmethanone structure, which may enhance its lipophilicity and biological activity compared to other similar compounds .

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO2 |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1379604-70-2 |

| IUPAC Name | This compound |

Pharmacological Potential

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Antidepressant Effects : Similar indole derivatives have been noted for their potential antidepressant properties due to their ability to modulate serotonin receptors.

- Antioxidant Activity : Compounds with naphthalene structures often display antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Some indole derivatives have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects .

Structure-Activity Relationship (SAR)

The unique combination of the indole and naphthalene structures in this compound enhances its potential bioactivity. Computational studies using quantitative structure–activity relationship (QSAR) modeling suggest that modifications to the hexyl chain or hydroxyl group could significantly impact the compound's efficacy against various biological targets .

Interaction Studies

In silico predictions indicate that this compound may interact with several biological macromolecules, including:

- Receptors : Potential interactions with serotonin receptors could explain its antidepressant effects.

- Enzymes : The compound may inhibit specific enzymes involved in oxidative stress pathways, contributing to its antioxidant properties.

Case Studies and Experimental Findings

While direct experimental data on this compound is limited, studies on related compounds provide insights into its potential effects:

- Indole Derivatives : Research on similar indole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, indicating that this class of compounds may have therapeutic potential in oncology .

- Naphthalene Compounds : Naphthalene-based compounds have been studied for their antibacterial properties, particularly against resistant strains of bacteria .

Table 2: Related Compounds and Their Activities

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Hydroxyindole | Indole core with hydroxyl group | Antidepressant effects |

| Naphthalenesulfonic acid | Naphthalene core with sulfonic group | Used in dye manufacturing |

| 1-(4-Hydroxyphenyl)-2-methylpropan-2-one | Aromatic ring with ketone | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, naphthalen-1-ylmethanone derivatives are often prepared using acyl chlorides (e.g., 1-naphthoylacetyl chloride) under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Modifying substituents (e.g., hexyl vs. butyl groups) requires careful control of alkylation steps, as seen in the synthesis of analogous indole-naphthalenylmethanones . Yield optimization may involve temperature control (e.g., reflux in THF) and purification via column chromatography. Low yields (e.g., 16% in some protocols) highlight challenges in steric hindrance from bulky substituents like hexyl .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole and naphthalene moieties. For instance, ¹H NMR peaks at δ 7.2–8.3 ppm correspond to aromatic protons, while hydroxy and hexyl groups appear at δ 1.2–1.6 ppm (alkyl chain) and δ 5.0–5.5 ppm (hydroxy proton). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 99.8–100% purity) ensures compound integrity . Mass spectrometry (MS) further validates molecular weight (e.g., [M+H]⁺ peaks ~343–394 m/z for similar analogs) .

Q. What are the key structural features influencing the compound’s stability and solubility?

- Methodological Answer : The hydroxy group at position 5 of the indole ring enhances hydrogen bonding but reduces lipid solubility, while the hexyl chain improves lipophilicity. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) are critical. For example, analogs like (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone show stability up to 200°C, as determined by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do substituents (e.g., hexyl vs. pentyl chains) impact the compound’s interaction with cannabinoid receptors or other biological targets?

- Methodological Answer : Alkyl chain length modulates receptor binding affinity. For instance, naphthoylindole derivatives with longer chains (e.g., hexyl) exhibit stronger CB1/CB2 receptor interactions due to enhanced hydrophobic binding in receptor pockets. Competitive radioligand binding assays (using [³H]CP-55,940) and functional cAMP assays are standard for quantifying activity . Discrepancies in potency between analogs (e.g., JWH-163 vs. AM-2202) may arise from steric effects or metabolic stability .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often stem from variations in assay conditions (e.g., cell lines, incubation times). Meta-analysis of dose-response curves and standardized protocols (e.g., WHO guidelines for receptor binding) are advised. For example, differences in EC₅₀ values for similar compounds can be harmonized using normalized data from at least three independent replicates . Cross-validation with in silico docking (e.g., AutoDock Vina) may clarify structure-activity relationships .

Q. How can the compound’s metabolic pathways and potential toxicological risks be systematically evaluated?

- Methodological Answer : Use hepatic microsome assays (human/rodent) to identify Phase I/II metabolites via LC-MS/MS. For toxicology, follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). Naphthalene derivatives are prone to oxidative stress; thus, ROS assays in primary hepatocytes are recommended. Systematic reviews of naphthalene analogs highlight hematological and hepatic effects as key endpoints .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Prodrug approaches (e.g., acetylating the hydroxy group) can improve bioavailability. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be assessed in rodent models via intravenous/oral administration. Lipinski’s Rule of Five predicts poor absorption if logP >5; thus, nanoformulations (e.g., liposomes) may enhance delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.